(S,R)-Gsk321
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,R)-Gsk321 is a chiral compound with significant importance in various scientific fields. It is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The compound’s structure includes two stereocenters, making it an interesting subject for studies related to chirality and stereoisomerism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,R)-Gsk321 involves several steps, starting with the preparation of the chiral precursors. The synthetic route typically includes:
Chiral Resolution: Separation of enantiomers using chiral chromatography or crystallization techniques.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce chirality in the molecule.
Reaction Conditions: The reactions are often carried out under controlled temperatures and inert atmospheres to prevent racemization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods helps in optimizing the reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
(S,R)-Gsk321 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful intermediates in further chemical synthesis.
Wissenschaftliche Forschungsanwendungen
(S,R)-Gsk321 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of chiral catalysts and as a precursor in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of (S,R)-Gsk321 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into chiral active sites, influencing biochemical pathways. The exact pathways and molecular targets vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(S,R)-Gsk321 can be compared with other chiral compounds such as (R,R)-Gsk321 and (S,S)-Gsk321. The unique stereochemistry of this compound gives it distinct properties and reactivity compared to its diastereomers. This uniqueness is highlighted in its specific interactions with chiral environments and its applications in asymmetric synthesis.
List of Similar Compounds
- (R,R)-Gsk321
- (S,S)-Gsk321
- (R,S)-Gsk321
Eigenschaften
Molekularformel |
C28H28FN5O3 |
---|---|
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
(7S)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m0/s1 |
InChI-Schlüssel |
IVFDDVKCCBDPQZ-ZWKOTPCHSA-N |
Isomerische SMILES |
C[C@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 |
Kanonische SMILES |
CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.